molecular formula C12H13ClN2 B1278180 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 147008-96-6

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No. B1278180
M. Wt: 220.7 g/mol
InChI Key: BODQGEOXSNZRGK-UHFFFAOYSA-N
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Description

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a compound that has gained attention in recent years due to its potential. It is thought to work by blocking the activity of an enzyme called SirT1, which is involved in controlling the removal of the abnormal huntingtin protein . It can also be used as human papillomaviruses inhibitors .


Molecular Structure Analysis

The molecular formula of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine is C12H13ClN2 . The average mass is 220.698 Da and the monoisotopic mass is 220.076721 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 405.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.7±3.0 kJ/mol and the flash point is 198.9±28.7 °C . The index of refraction is 1.683 and the molar refractivity is 63.8±0.3 cm3 .

Scientific Research Applications

Asymmetric Synthesis

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine is used in asymmetric synthesis, particularly in producing N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections. This synthesis involves asymmetric reductive amination and has shown high diastereofacial selectivity (Boggs et al., 2007).

Catalysis in Reductive Amination

The compound plays a role in catalysis, particularly in Ir-catalyzed asymmetric direct reductive amination of tetrahydro-1H-carbozol-1-ones. This application demonstrates its use in creating biologically active compounds in the (tetrahydro-1H-carbazol-1-yl)amine series (Lyubimov et al., 2015).

Diastereoselective Reactions

It is utilized in diastereoselective etherification/amination reactions. These reactions are significant for accessing 4-substituted-2,3,4,9-tetrahydro-1H-carbazoles, showing the compound's role in versatile chemical transformations (Abualnaja et al., 2021).

Optical Properties in Organic Electronics

The compound's derivatives, like chiral carbazole-based diaza[6]helicenes, have been studied for their optical properties and potential application in asymmetric synthesis and organic electronics. These studies highlight its role in developing new materials for technological applications (Bucinskas et al., 2015).

Chemoenzymatic Synthesis

In the chemoenzymatic synthesis of pharmaceuticals like ramatroban, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine is used as an intermediate. This synthesis employs lipases and oxidoreductases, showcasing the compound's utility in biocatalysis (Busto et al., 2012).

Fluorescence and Detection Applications

The compound has been utilized in creating fluorescent probes for detecting ions like Al3+, demonstrating its use in analytical chemistry and cell imaging applications (Gao et al., 2019).

Synthesis of Schiff Bases

It is involved in the synthesis of novel Schiff bases, which are important for optical characterizations and potential applications in organic light-emitting diodes (OLEDs) (Çiçek et al., 2018).

Antitumor Activity

Derivatives of this compound have been investigated for their in vitro antitumor activity, indicating its potential in developing new therapeutic drugs against cancer (Murali et al., 2017).

Amination and Amidation Reactions

The compound is key in amination and amidation reactions of various bromine-containing heterocycles, further showcasing its versatility in organic synthesis (Sergeev et al., 2005).

Solution Phase Photophysics

It has been used in studying solution phase photophysics of novel fluorophores, demonstrating its relevance in understanding molecular interactions and photophysical properties (Ghosh et al., 2013).

Safety And Hazards

The compound is classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1,3,5,8,15H,2,4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODQGEOXSNZRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432955
Record name 1H-Carbazol-3-amine, 6-chloro-2,3,4,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine

CAS RN

147008-96-6
Record name 1H-Carbazol-3-amine, 6-chloro-2,3,4,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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